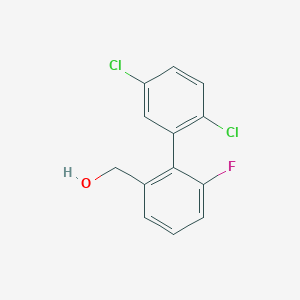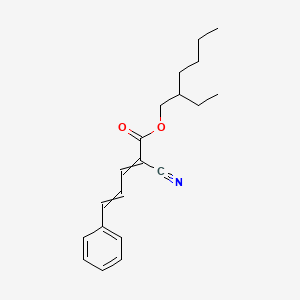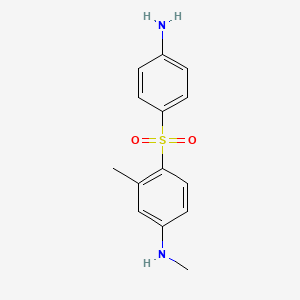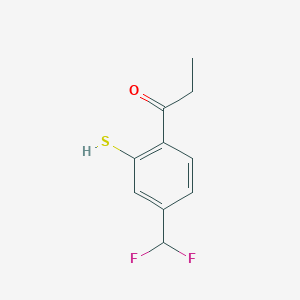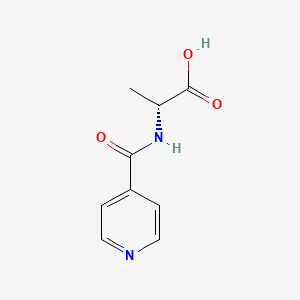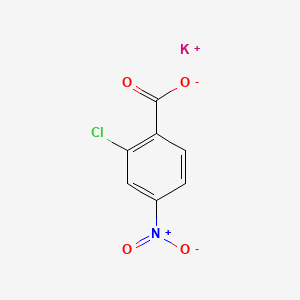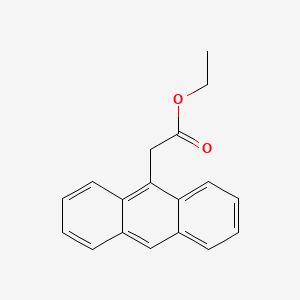
9-Anthraceneacetic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthraceneacetic acid, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is derived from 9-anthraceneacetic acid and ethanol, forming an ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthraceneacetic acid, ethyl ester typically involves the esterification of 9-anthraceneacetic acid with ethanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid, and involves heating the reactants . The general reaction is as follows: [ \text{9-Anthraceneacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of esters like this compound can involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase the reaction rate and yield . The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 9-Anthraceneacetic acid and ethanol.
Reduction: 9-Anthraceneacetic alcohol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
9-Anthraceneacetic acid, ethyl ester is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 9-anthraceneacetic acid, ethyl ester involves its interaction with various molecular targets and pathways. For instance, its photophysical properties are exploited in the development of photochromic materials, where it undergoes reversible structural changes upon exposure to light . These changes can be harnessed for applications in optical switching and memory devices.
Comparison with Similar Compounds
- 9-Anthraceneacetic acid methyl ester
- Ethyl anthranilate
- Methyl anthranilate
Comparison: 9-Anthraceneacetic acid, ethyl ester is unique due to its specific ester linkage and the presence of the anthracene moiety, which imparts distinct photophysical properties. Compared to its methyl ester counterpart, the ethyl ester may exhibit different solubility and reactivity profiles . Ethyl anthranilate and methyl anthranilate, while also esters, have different aromatic structures and thus different chemical and physical properties .
Properties
CAS No. |
101512-07-6 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
ethyl 2-anthracen-9-ylacetate |
InChI |
InChI=1S/C18H16O2/c1-2-20-18(19)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,2,12H2,1H3 |
InChI Key |
YUMVGPSHPVXYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


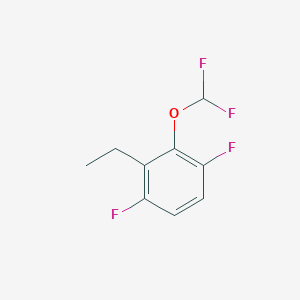
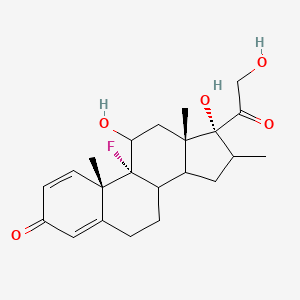
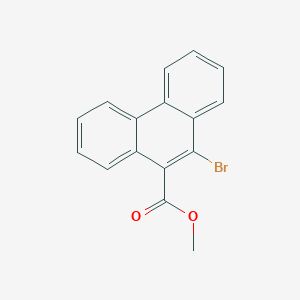

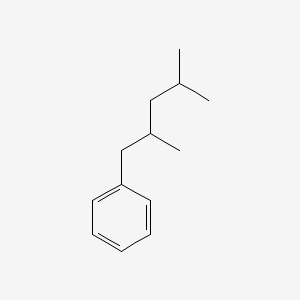
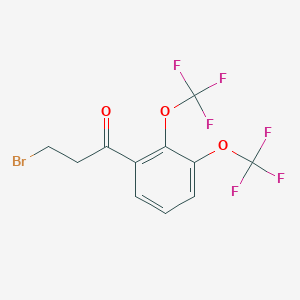
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
